![molecular formula C8H4BrClK2NO4P B012880 Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate CAS No. 102185-49-9](/img/structure/B12880.png)
Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate
Overview
Description
Chemical Reactions Analysis
This compound serves as a substrate for alkaline phosphatase . Upon enzymatic hydrolysis, it produces a blue-colored reaction product that is insoluble in water. Researchers often use it in various applications, including immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .
Scientific Research Applications
Biomedical Research
BCIP Dipotassium salt is a vital reagent used in biomedical research . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Alkaline Phosphatase Activity Detection
This compound is often used as a substrate to detect β-galactosidase activity in drug discovery and the study of gene expression . It is also used as a histochemical substrate for alkaline phosphatase .
Blotting Techniques
BCIP Dipotassium salt is used in various blotting techniques, including Northern, Southern, and Western blotting . These techniques are used to detect specific DNA, RNA, and protein molecules in a sample.
In Situ Hybridization
In situ hybridization is a type of hybridization that uses a labeled complementary DNA, RNA or modified nucleic acids strand to localize a specific DNA or RNA sequence in a portion or section of tissue . BCIP Dipotassium salt is used in this process .
Immunohistochemistry
Immunohistochemistry is a method of detecting the presence of specific proteins in cells of a tissue section by exploiting the principle of antibodies binding specifically to antigens in biological tissues . BCIP Dipotassium salt is used in this process .
Synthesis of Indole Derivatives
Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . BCIP Dipotassium salt, being an indole derivative, is likely to have similar applications.
Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . BCIP Dipotassium salt, being a derivative of 1H-Indole-3-carbaldehyde, can be used in multicomponent reactions .
Dye Applications
BCIP Dipotassium salt is a multifunctional dye . Dyes are important tools in biological experiments and are also widely used in traditional fields such as textile dyeing, as well as in emerging fields such as functional textile processing, food pigments, and dye-sensitized solar cells .
Safety and Hazards
- Safety Information : Material Safety Data Sheet (MSDS) is available here.
Mechanism of Action
Target of Action
The primary target of BCIP is the enzyme Alkaline Phosphatase (AP) . AP plays a crucial role in many biological processes, including protein dephosphorylation, transphosphorylation, and the regulation of intracellular levels of cyclic AMP.
Mode of Action
BCIP acts as a chromogenic substrate for Alkaline Phosphatase . In the presence of AP, BCIP is hydrolyzed, leading to the production of a colored product that can be detected visually or using colorimetric methods .
Biochemical Pathways
The hydrolysis of BCIP by AP is part of the broader AP pathway, which plays a key role in various biological processes. The colored product of BCIP hydrolysis allows for the visualization of these processes, aiding in the study of AP’s role in cellular biology .
Result of Action
The hydrolysis of BCIP by AP results in the production of a colored product. This allows for the visual identification of AP activity, which can be useful in a variety of research contexts, including the study of various diseases such as cancer and genetic disorders .
Action Environment
The action of BCIP is influenced by environmental factors such as temperature and pH. For instance, BCIP is typically stored at a temperature of 28°C . Additionally, the activity of AP, and thus the efficacy of BCIP, can be influenced by the pH of the environment .
properties
IUPAC Name |
dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVJPKSAOAYTGG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClK2NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625808 | |
Record name | Dipotassium 5-bromo-4-chloro-1H-indol-3-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate | |
CAS RN |
102185-49-9 | |
Record name | Dipotassium 5-bromo-4-chloro-1H-indol-3-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102185-49-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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